1,2,5-Trimethyl-4-(phenylamino)pyridinium
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Overview
Description
1,2,5-Trimethyl-4-(phenylamino)pyridin-1-ium is a heterocyclic aromatic compound that belongs to the pyridinium family This compound is characterized by the presence of a pyridinium ring substituted with three methyl groups and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-trimethyl-4-(phenylamino)pyridin-1-ium typically involves the reaction of 1,2,5-trimethylpyridine with aniline in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include potassium permanganate and hydrogen peroxide .
Industrial Production Methods: Industrial production of 1,2,5-trimethyl-4-(phenylamino)pyridin-1-ium may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Trimethyl-4-(phenylamino)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridinium ion to the corresponding pyridine derivative using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: N-oxides of 1,2,5-trimethyl-4-(phenylamino)pyridin-1-ium.
Reduction: 1,2,5-trimethyl-4-(phenylamino)pyridine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,2,5-Trimethyl-4-(phenylamino)pyridin-1-ium has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s aromatic nature and stability make it suitable for use in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,2,5-trimethyl-4-(phenylamino)pyridin-1-ium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways .
Comparison with Similar Compounds
1,2,5-Trimethylpyridine: A precursor in the synthesis of 1,2,5-trimethyl-4-(phenylamino)pyridin-1-ium.
Phenylpyridinium Compounds: Compounds with similar structures but different substituents on the pyridinium ring.
Uniqueness: 1,2,5-Trimethyl-4-(phenylamino)pyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a phenylamino group on the pyridinium ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H17N2+ |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
1,2,5-trimethyl-N-phenylpyridin-1-ium-4-amine |
InChI |
InChI=1S/C14H16N2/c1-11-10-16(3)12(2)9-14(11)15-13-7-5-4-6-8-13/h4-10H,1-3H3/p+1 |
InChI Key |
WWABHEDVYUDLTF-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=C(C=[N+]1C)C)NC2=CC=CC=C2 |
Origin of Product |
United States |
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